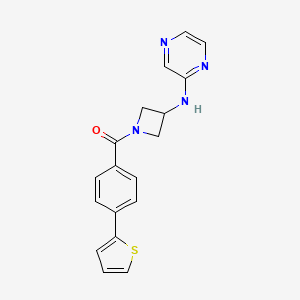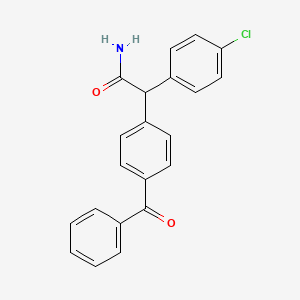
2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide, commonly known as BCP, is a synthetic compound that has been used for a variety of scientific research applications. BCP is a small molecule that has been used in laboratory experiments and clinical studies to study the mechanism of action, biochemical and physiological effects, and potential applications of the compound.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of related compounds and their structural analysis has been explored, with studies revealing insights into their chemical properties and potential applications. For example, novel benzimidazole derivatives have been synthesized and characterized, showing potential as corrosion inhibitors for carbon steel in acidic environments (Rouifi et al., 2020).
Photovoltaic and Optical Properties
- Research has delved into the photovoltaic efficiency and light harvesting capabilities of benzothiazolinone acetamide analogs, suggesting their use as photosensitizers in dye-sensitized solar cells (Mary et al., 2020). Additionally, the nonlinear optical properties of crystalline acetamide structures have been investigated, indicating their potential in photonic applications (Castro et al., 2017).
Antitumor and Proapoptotic Effects
- Certain derivatives have demonstrated promising antitumor and proapoptotic effects, as observed in Ehrlich ascites tumor cells. These findings suggest potential clinical applications in cancer therapy (Prabhakar et al., 2006).
Antibacterial Properties
- The antibacterial activity of specific derivatives has been studied, with some compounds showing moderate to good activity against both gram-positive and gram-negative bacteria. These findings indicate potential applications in combating bacterial infections (Desai et al., 2008).
Crystallography and Molecular Structure
- The crystal structures of related acetamides have been determined, offering valuable information on their molecular arrangements and interactions. This knowledge is crucial for understanding their chemical behavior and potential applications in various fields (Praveen et al., 2013).
Propriétés
IUPAC Name |
2-(4-benzoylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTXFEWSANANEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)
![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)
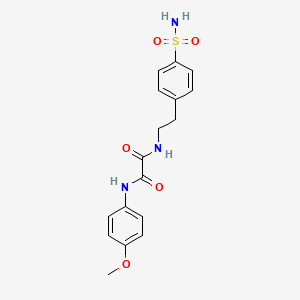
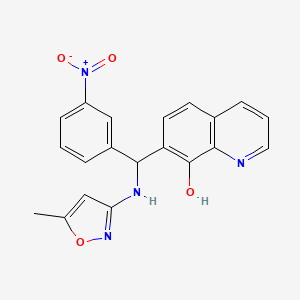
![Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406206.png)
![N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2406207.png)
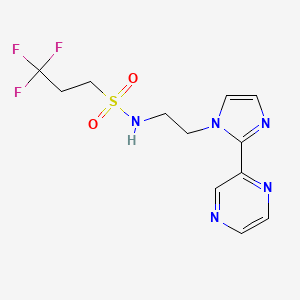
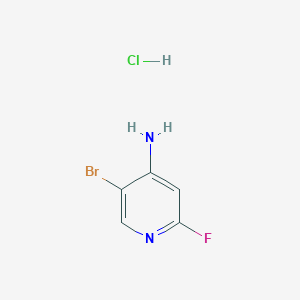
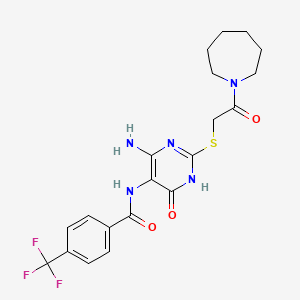
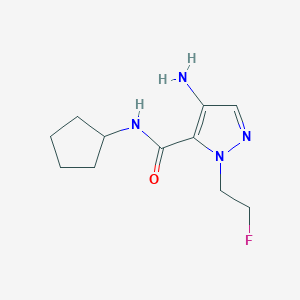
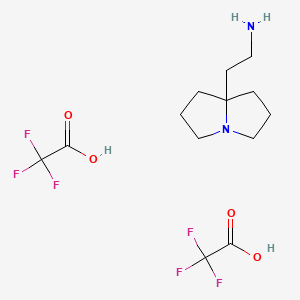
![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)
![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)
